molecular formula C27H26N2O3S2 B2699938 ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681273-93-8

ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2699938
CAS No.: 681273-93-8
M. Wt: 490.64
InChI Key: VGFYDSHRCWJSGA-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl ester at position 3 and a thioacetamido-linked 1-benzylindole moiety at position 2. Such hybrid structures are often explored in medicinal chemistry for their ability to interact with biological targets, such as kinases or neurotransmitter receptors, due to the indole motif’s prevalence in bioactive molecules .

Properties

IUPAC Name

ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-2-32-27(31)25-20-12-8-14-22(20)34-26(25)28-24(30)17-33-23-16-29(15-18-9-4-3-5-10-18)21-13-7-6-11-19(21)23/h3-7,9-11,13,16H,2,8,12,14-15,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFYDSHRCWJSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity (XLogP3): The target compound’s benzylindole-thioacetamido group likely increases lipophilicity (estimated XLogP3 ~6.5) compared to the phenylthioureido analog (XLogP3 ~4.2) due to reduced polarity and increased aromatic bulk . The 4-phenylbenzoylamino derivative (XLogP3 = 5.9) exhibits intermediate lipophilicity, balancing aromaticity and a polar amide bond .

In contrast, the target compound and 4-phenylbenzoylamino analog have one H-bond donor (amide NH), favoring passive diffusion .

Rotational Flexibility: The target compound’s thioacetamido linker and benzylindole side chain introduce ~8 rotatable bonds, offering conformational adaptability for target engagement. The 4-phenylbenzoylamino analog has 6 rotatable bonds, while the phenylthioureido analog is more rigid (~5 bonds) .

Pharmacological Implications: The benzylindole group may confer selectivity for serotonin or kinase receptors, whereas the phenylthioureido group’s polarity could favor solubility-dependent applications. The 4-phenylbenzoylamino analog’s balance of lipophilicity and rigidity suggests suitability for central nervous system targets .

Biological Activity

Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

  • Indole Ring System : Known for various biological activities.
  • Thioether Linkage : Impacts the compound's reactivity and interaction with biological targets.
  • Acetamido Group : Associated with various pharmacological properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Potentially interacting with specific enzymes, thereby modulating their activity.
  • Receptor Binding : Targeting various receptors to elicit physiological responses.
  • Cell Signaling Pathways : Influencing intracellular signaling cascades.

Biological Activities

Research indicates that derivatives of this compound may exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The indole moiety is particularly noted for its effectiveness against various bacterial strains.

Anticancer Properties

Indole derivatives have been investigated for their anticancer effects. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting cancer cell proliferation in vitro.

Anti-inflammatory Effects

Compounds related to this compound have shown promise in reducing inflammation through modulation of cytokine production.

Research Findings and Case Studies

StudyFindings
Morieux et al. (2010)Reported that N'-benzyl 2-acetamido derivatives exhibited significant anticonvulsant activity, suggesting potential neuroprotective effects related to similar structures.
BenchChem ReportsHighlighted the synthesis and biological evaluation of indole derivatives, emphasizing their diverse pharmacological profiles including antimicrobial and anticancer activities.
Thiophene Derivatives StudyExplored the multitargeted pharmacological activities of thiophene derivatives, indicating that modifications to the thiophene ring can enhance biological efficacy.

Q & A

Q. What are the key synthetic steps for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a thiophene-core precursor (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) with a sulfur-containing reagent (e.g., phenyl isothiocyanate) to form thioureido intermediates .
  • Step 2: Acetamido or benzamido group introduction via nucleophilic substitution or coupling reactions .
  • Optimization: Critical parameters include solvent choice (DMF or DMSO for solvation), temperature (60–80°C for controlled reactivity), and reaction time (5–6 hours for completion) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Technique Purpose Key Evidence
NMR Confirm backbone structure and substituent positions
HPLC Assess purity (>95% required for biological assays)
Mass Spectrometry Verify molecular weight and fragmentation patterns

Q. What initial biological screening assays are recommended?

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Replicate Assays: Standardize protocols (e.g., cell culture conditions, incubation times) to minimize variability .
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., halogens, methoxy groups) to isolate activity-contributing moieties .
  • Meta-Analysis: Cross-reference data from similar compounds (e.g., pyrimidoindole or benzo[b]thiophene derivatives) to identify trends .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups) with activity data to guide rational design .

Q. How can synthetic yield and purity be improved?

  • Solvent Optimization: Replace toluene with polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
  • Catalyst Screening: Test bases like piperidine or DBU for accelerated Knoevenagel condensations .
  • In-Line Monitoring: Use TLC or HPLC to terminate reactions at peak product formation .

Q. What strategies modify the core structure to enhance pharmacological properties?

Modification Impact Evidence
Sulfur → Selenophene Increased metabolic stability
Benzyl → 3-Chlorophenyl Enhanced antimicrobial potency
Ester → Amide Improved solubility and bioavailability

Data Contradiction Analysis Example

Issue: Inconsistent IC₅₀ values in kinase inhibition assays.
Resolution:

Validate enzyme source (recombinant vs. native) and assay buffers (pH, ionic strength) .

Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .

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